molecular formula C15H14O7 B1674406 (-)-Gallocatechin CAS No. 3371-27-5

(-)-Gallocatechin

Cat. No. B1674406
CAS RN: 3371-27-5
M. Wt: 306.27 g/mol
InChI Key: XMOCLSLCDHWDHP-DOMZBBRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(−)-Gallocatechin ((−)-GC) is an epimer of (−)-epigallocatechin ((−)-EGC; ). They are flavan-3-ols and members of the catechin family of polyphenolic antioxidants found in green tea and other plant extracts. Both (−)-GC and (−)-EGC are potent antioxidants and significantly inhibit the proliferation of HCT116 and SW480 cancer cells. (−)-GC also inhibits the aggregation of amyloid β peptide in vitro (IC50 = 17.5 µM). With increasing temperature, the steaming of green tea leaves results in the reduction of 2,3-cis isomers, like (−)-EGC, and an increase in 2,3-trans isomers, like (−)-GC.
(-) Gallocatechin analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Gallocatechin belongs to the catechin class of organic compounds and is one of the major components of green tea. The beneficial effects of catechins include anti-tumorigenic, anti-mutagenic, anti-pathogenic, and anti-oxidative properties.
(-)-Gallocatechin is an HIV integrase, RT, and α-amylase inhibitor found in Camilla sinensis. It exhibitis several biological activities, including decreasing absorption of carbohydrates, upregulating expressiong of IL-2, downregulating expression of IL-10 and TNF-α, and inhibiting osteoclast differentiation.

Scientific Research Applications

  • Antioxidant Activity : (-)-Gallocatechin has been identified as a potent natural antioxidant. For instance, Someya, Yoshiki, and Okubo (2002) found that gallocatechin isolated from banana peel exhibits strong antioxidant activity, with a higher concentration in the peel than in the pulp. This suggests that bananas, particularly their peels, are a good source of natural antioxidants due to their gallocatechin content (Someya, Yoshiki, & Okubo, 2002). Similarly, Plumb et al. (2002) studied the antioxidant properties of gallocatechin and prodelphinidins from pomegranate peel, demonstrating their effectiveness in inhibiting lipid peroxidation and scavenging radicals (Plumb, de Pascual-Teresa, Santos-Buelga, Rivas-Gonzalo, & Williamson, 2002).

  • Bone Metabolism : Ko et al. (2009) explored the effects of tea catechins, including gallocatechin, on bone metabolism. They discovered that gallocatechin positively impacts bone metabolism by promoting osteoblastic activity and inhibiting osteoclast differentiations (Ko, Lau, Choy, & Leung, 2009).

  • Antimutagenic and Antiviral Properties : Matsuo et al. (1994) isolated gallocatechin from guava leaves and identified it as a bio-antimutagenic compound against UV-induced mutation in Escherichia coli. This underscores its potential role in DNA protection (Matsuo, Hanamure, Shimoi, Nakamura, & Tomita, 1994). Moreover, Theisen and Müller (2012) reported that a prodelphinidin-rich extract from Pelargonium sidoides roots, containing gallocatechin, exhibited anti-influenza virus activity both in vitro and in vivo, suggesting a potential application in antiviral therapies (Theisen & Müller, 2012).

  • and demonstrated their potent anti-inflammatory activity and selective inhibition of cyclooxygenase isoenzymes. This finding suggests the potential use of gallocatechin in managing inflammatory conditions (Mansoor, Matalka, Qa’dan, Awad, & Schmidt, 2016).
  • Obesity and Adipose Tissue Inflammation : Peng et al. (2019) studied the effects of gallocatechin dimer on obesity and adipose tissue inflammation in mice. Their research indicated that gallocatechin could modulate obesity and improve insulin resistance by inhibiting preadipocyte differentiation and related proinflammatory responses (Peng, Jia, Hu, Du, Wang, Cheng, & Li, 2019).

  • Antibacterial Activity : McRae, Yang, Crawford, and Palombo (2008) identified gallocatechin as one of the antibacterial compounds isolated from Planchonia careya leaf extracts. This discovery supports the traditional use of these leaves in topical wound-healing remedies (McRae, Yang, Crawford, & Palombo, 2008).

  • SARS-CoV Inhibition : Roh (2012) found that gallocatechin gallate exhibited remarkable inhibition activity against the SARS-associated coronavirus (SARS-CoV) N protein, highlighting its potential as an antiviral agent (Roh, 2012).

properties

IUPAC Name

(2S,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOCLSLCDHWDHP-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432358
Record name (-)-Gallocatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3371-27-5
Record name (-)-Gallocatechin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3371-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Gallocatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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